methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate
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Overview
Description
1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications
Novel Synthesis Techniques
A novel synthesis method for the pyrrolo[2,1-c][1,4]benzodiazocine ring system was described, highlighting a four-step synthesis process. This study demonstrates the versatility of pyrrole derivatives in constructing complex heterocyclic compounds, which could be of interest for various chemical and pharmaceutical applications (Koriatopoulou, Karousis, & Varvounis, 2008).
Electropolymerization and Electrochemical Properties
Another study focused on the electropolymerization and electrochemical properties of aromatic pyrrole derivatives. It aimed at improving the properties of polymerized poly(pyrrole) layers, demonstrating the potential of pyrrole derivatives in enhancing the quality of electrochemical coatings and their applications in materials science (Schneider, Füser, Bolte, & Terfort, 2017).
Antimicrobial Activity
Research on novel 6-nitro-8-pyridinyl coumarin and 6-nitro-8-pyranyl coumarin derivatives, including their synthesis and evaluation of antibacterial activity, reveals the potential of pyrrole derivatives as antimicrobial agents. This underscores the importance of these compounds in the development of new antimicrobial strategies (El-Haggar, Nosseir, Shawky, Abotaleb, & Nasr, 2015).
Synthesis of Pyrrolopyridine Analogs
The synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate demonstrates the chemical versatility of pyrrole derivatives in generating bioactive compounds. This study may have implications for the design of new molecules with potential biological activities (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Electrochromic Properties
A study on a magenta polypyrrole derivatised with Methyl Red azo dye, focusing on synthesis and spectroelectrochemical characterization, highlights the use of pyrrole derivatives in developing electrochromic materials. Such materials could be utilized in smart windows, displays, and pH sensors, showcasing the broad applicability of these compounds in advanced material science (Almeida, Dias, Santos, Nogueira, Navarro, Tonholo, Lima, & Ribeiro, 2017).
Mechanism of Action
properties
IUPAC Name |
methyl 4-(3-pyrrolo[2,3-b]pyridin-1-ylpropylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-19(24)16-7-5-15(6-8-16)18(23)21-11-3-12-22-13-9-14-4-2-10-20-17(14)22/h2,4-10,13H,3,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYUFJFVFLHRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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